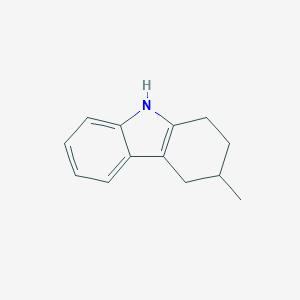

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound with the molecular formula C13H15N It belongs to the class of tetrahydrocarbazoles, which are partially saturated derivatives of carbazole

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . Another method includes the Bischler synthesis, which involves the condensation of α-halocyclohexanones with aromatic amines . These methods typically require specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale Fischer indole synthesis due to its operational simplicity and high yields. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental sustainability of the process . Additionally, microwave-assisted synthesis has been investigated to reduce reaction times and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often facilitated by Lewis acids or other catalysts.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrocarbazoles and carbazolones, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of new materials and compounds through reactions such as oxidation, reduction, and substitution. For instance, it can undergo electrophilic substitution reactions on its aromatic ring, making it versatile for creating various derivatives.

Catalytic Processes

The compound has been employed in catalytic processes using ionic liquids as solvents or catalysts. Research indicates that using 1-butyl-3-methylimidazolium tetrafluoroborate improves the efficiency of reactions like the Fischer indole synthesis, which is crucial for producing tetrahydrocarbazoles on an industrial scale .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium | Substituted tetrahydrocarbazoles |

| Reduction | Metal hydrides | Catalytic conditions | More saturated derivatives |

| Substitution | Lewis acids | Reflux | Various substituted carbazole derivatives |

Biological Applications

Pharmacological Potential

The compound exhibits significant biological activity with potential therapeutic applications. Studies have shown that it possesses anticancer, antibacterial, and antifungal properties. For instance, cytotoxic assays have demonstrated its effectiveness against various cancer cell lines .

Mechanism of Action

this compound interacts with specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for studying enzyme interactions and drug development.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in the formulation of dyes and pigments. Its chemical structure allows it to be incorporated into various colorants used in textiles and plastics.

Sustainable Synthesis Approaches

Recent advancements have focused on green chemistry approaches for synthesizing this compound. Utilizing environmentally friendly solvents and catalysts not only enhances yield but also reduces the ecological footprint associated with its production .

Case Studies

-

Cytotoxicity Studies

A study published in PubMed highlighted the cytotoxic effects of this compound derivatives on cancer cells. The results indicated a dose-dependent inhibition of cell growth across multiple cancer types . -

Bacterial Biotransformation

Research involving Ralstonia sp. strain SBUG 290 demonstrated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole into bioactive metabolites. This study opened avenues for bioremediation applications using carbazole derivatives .

Mécanisme D'action

The mechanism of action of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl group at the 3-position, which can influence its chemical reactivity and biological activity.

1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline: Contains a different substitution pattern, leading to distinct chemical and biological properties.

Tetrahydroharman: Another tetrahydrocarbazole derivative with unique pharmacological activities.

Uniqueness

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole (C13H15N) is a nitrogen-containing heterocyclic compound belonging to the carbazole family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique substitution pattern contributes to its distinct chemical reactivity and biological effects.

This compound is characterized by:

- Molecular Formula : C13H15N

- Molecular Weight : 187.27 g/mol

- Structure : A tetrahydrocarbazole derivative with a methyl group at the 3-position.

The biological activity of this compound involves interactions with specific molecular targets within biological systems. It can modulate enzyme and receptor activities, leading to various therapeutic effects. The compound's mechanism of action is primarily attributed to its ability to bind to enzymes involved in metabolic pathways and influence cellular signaling processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MV-4-11 (Acute Myeloid Leukemia) | 9.2 | |

| MDA-MB-468 (Breast Cancer) | 13 | |

| Gastric Adenocarcinoma | 8.8 | |

| Bladder Carcinoma | 18.1 |

The compound has shown selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells.

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for its antiviral properties. It has demonstrated potential as an inhibitor of Hepatitis C Virus (HCV) replication:

These findings suggest that modifications to the carbazole structure can enhance antiviral activity.

Antibacterial and Antifungal Activities

The compound also exhibits antibacterial and antifungal properties. Specific studies have reported effectiveness against various bacterial strains and fungi:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on common fungal pathogens.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Effects : A study evaluated the anti-proliferative effects on MV-4-11 cells using a CellTiter-Glo assay. The results indicated that the compound exhibited stronger anti-proliferative activity than standard treatments .

- Antiviral Mechanism Exploration : Research focused on the mechanism of action against HCV revealed that the compound interacts with the NS5B polymerase enzyme, inhibiting viral replication effectively .

Propriétés

IUPAC Name |

3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFTDJMHACDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343293 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-54-6 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.